molecular formula C8H5ClN2O2 B12869243 2-Chlorobenzo[d]oxazole-7-carboxamide

2-Chlorobenzo[d]oxazole-7-carboxamide

Cat. No.: B12869243
M. Wt: 196.59 g/mol
InChI Key: GHCWPZHWYDDQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazole-7-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chlorobenzoic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl_3). The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzo[d]oxazole-7-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are used for reduction reactions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield 2-amino derivatives, while oxidation can produce oxazole-2,5-diones.

Scientific Research Applications

2-Chlorobenzo[d]oxazole-7-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chlorobenzo[d]oxazole-7-carboxamide in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoxazole: Lacks the carboxamide group, making it less versatile in certain applications.

    Benzoxazole-7-carboxamide: Does not have the chlorine substituent, which can affect its reactivity and biological activity.

    2-Aminobenzo[d]oxazole-7-carboxamide: Contains an amino group instead of chlorine, leading to different chemical properties and applications.

Uniqueness

2-Chlorobenzo[d]oxazole-7-carboxamide is unique due to the presence of both the chlorine atom and the carboxamide group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-7-carboxamide

InChI

InChI=1S/C8H5ClN2O2/c9-8-11-5-3-1-2-4(7(10)12)6(5)13-8/h1-3H,(H2,10,12)

InChI Key

GHCWPZHWYDDQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.